molecular formula C19H14FN3S B2482917 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-66-4

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2482917
CAS No.: 1105239-66-4
M. Wt: 335.4
InChI Key: UJWAUYXNLNNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H14FN3S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Analogous Compounds : This compound's analogues, like 4,5-diaryl-1H-pyrazole-3-ol derivatives, have been synthesized as potential COX-2 inhibitors. This synthesis involved various classes of compounds, including pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles (Patel et al., 2004).

  • Synthesis of Fluorinated Pyrazoles : A study details a new synthesis route for fluorinated pyrazoles, which are significant in medicinal chemistry. The process involves treating benzoylfluoroacetonitrile with hydrazine to yield new 3-amino-4-fluoropyrazoles (Surmont et al., 2010).

Biological and Medicinal Applications

  • Anti-Influenza Activity : Novel benzamide-based 5-aminopyrazoles and their corresponding derivatives have demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting the therapeutic potential of these compounds (Hebishy et al., 2020).

  • Antimicrobial Activity : Certain 4-arylthio- and 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines have shown promising antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Hrynyshyn et al., 2019).

  • Cancer Research : A study synthesized and evaluated new pyrazole with benzo[d]thiazole derivatives for cytotoxicity and apoptotic activity against various cancer cell lines, demonstrating significant in vitro anti-proliferative activity (Liu et al., 2019).

Chemical Properties and Uses

  • Heterofunctionalization : Research on 4-hydrazinylpyrazolo[1,5-a]pyrazines involved reactions with compounds having one or two reactive sites, forming derivatives with various fused rings. These reactions are crucial for synthesizing diverse pyrazolo[1,5-a]pyrazines with potential applications (Tsizorik et al., 2018).

  • Polymer Photovoltaic Applications : A study synthesized poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) for polymer photovoltaic applications, indicating its potential use in the field of renewable energy (Li et al., 2010).

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways are triggered, which are associated with the proliferation, differentiation, and survival of cells .

Future Directions

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them promising for future research and applications .

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWAUYXNLNNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.